3-(2,4-Dimethylphenyl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,4-Dimethylphenyl)-2-methylbenzoic acid” belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
While specific synthesis methods for “3-(2,4-Dimethylphenyl)-2-methylbenzoic acid” are not available, benzoic acids can generally be synthesized through various methods such as the Grignard reaction .Molecular Structure Analysis
The molecular structure of “3-(2,4-Dimethylphenyl)-2-methylbenzoic acid” would likely consist of a benzene ring substituted with a carboxyl group and a 2,4-dimethylphenyl group .Chemical Reactions Analysis
Benzoic acids can participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis of Thiophene Derivatives
3-(2,4-Dimethylphenyl)-2-methylbenzoic acid: can be utilized in the synthesis of thiophene derivatives, which are a class of biologically active compounds. These derivatives have been extensively studied for their potential in medicinal chemistry due to their diverse biological effects. The condensation reactions involving this compound can lead to the formation of thiophene rings, which are crucial in the development of advanced pharmaceuticals .
Development of Organic Semiconductors
The compound’s derivatives can play a significant role in the advancement of organic semiconductors. Thiophene-based molecules, for instance, are integral in creating materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of these derivatives make them suitable for such applications .
Corrosion Inhibitors
In industrial chemistry and material science, derivatives of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid can act as corrosion inhibitors. Their ability to form protective layers on metals can be harnessed to prevent corrosion, which is vital for extending the life of metal components in various industries .
Pharmacological Properties
Thiophene derivatives synthesized from this compound exhibit a range of pharmacological properties. They have been researched for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable in the search for new therapeutic agents .
Synthesis of Indole Derivatives
The compound can also be involved in the synthesis of indole derivatives. Indoles are significant in cell biology and are present in many natural products and drugs. They are explored for their applications in treating various disorders, including cancer and microbial infections .
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders .
Mode of Action
It is suggested that boron-catalyzed reactions, such as amidation, may be involved . In these reactions, boron-nitrogen interactions are proposed to occur, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives can have a wide range of biological effects, depending on their specific structures and the receptors they interact with .
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-8-13(11(2)9-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESNFBLRRAOJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688994 |
Source
|
Record name | 2,2',4'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-09-8 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2,2′,4′-trimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',4'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.